molecular formula C25H23N5O4 B2696993 6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896295-74-2

6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2696993
CAS RN: 896295-74-2
M. Wt: 457.49
InChI Key: HHORVDZRKGQEPP-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been studied in the context of synthesizing and characterizing novel chemical structures. For instance, Alves et al. (1994) explored the synthesis of disubstituted 1-benzylimidazoles as precursors of purine analogs, which are structurally related to the specified compound (Alves, Proença, & Booth, 1994). Similarly, Klásek et al. (2010) investigated the reactions of phenyl-aminoquinoline-diones with isothiocyanates to create novel compounds, contributing to the understanding of similar chemical structures (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activities

  • The biological significance of imidazole derivatives, closely related to the compound , has been a focus of several studies. Ramanathan (2017) highlighted the biological and pharmaceutical importance of imidazole nitrogen-containing heterocyclic rings in medicine, emphasizing their role in optimizing solubility and bioavailability (Ramanathan, 2017). This indicates potential pharmacological applications of similar compounds.

Antimicrobial and Anticancer Activities

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 3-methoxybenzaldehyde with 4-methyl-2-oxo-2-butenoic acid to form 6-(3-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid. This intermediate is then reacted with phenylguanidine to form the final product, 6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-methyl-2-oxo-2-butenoic acid", "phenylguanidine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-methyl-2-oxo-2-butenoic acid in the presence of a base such as potassium carbonate to form 6-(3-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.", "Step 2: Reaction of 6-(3-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid with phenylguanidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione." ] }

CAS RN

896295-74-2

Product Name

6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O4/c1-15(16(2)31)29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-20(17-9-6-5-7-10-17)30(24)18-11-8-12-19(13-18)34-4/h5-15H,1-4H3

InChI Key

HHORVDZRKGQEPP-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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